Triethoxysilane

Process Safety Material Handling Hydrolysis Kinetics

Substituting TES with TMS or TEOS in production often leads to premature gelation or introduces hazardous methanol byproducts. Triethoxysilane (CAS 998-30-1) resolves this with a hydrolysis half-life 12,700x slower than TMS, enabling controlled aqueous workup without gelation. - Generates ethanol rather than methanol as the hydrolysis byproduct, reducing toxicological risk in large-scale manufacturing. - Preserves the reactive Si-H bond for hydrosilylation, enabling post-synthetic functionalization that TEOS-derived silica cannot provide. - Supplied with batch-specific CoA; standard purity ≥95%. Inquire for bulk and custom packaging.

Molecular Formula C6H16O3Si
C6H15O3Si
Molecular Weight 163.27 g/mol
CAS No. 998-30-1
Cat. No. B1235119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethoxysilane
CAS998-30-1
Synonymstriethoxysilane
Molecular FormulaC6H16O3Si
C6H15O3Si
Molecular Weight163.27 g/mol
Structural Identifiers
SMILESCCO[Si](OCC)OCC
InChIInChI=1S/C6H15O3Si/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3
InChIKeyPKDCQJMRWCHQOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethoxysilane: Controlled Reactivity Profile


Triethoxysilane (TES; CAS 998-30-1) is a tri-functional alkoxysilane with the formula HSi(OC₂H₅)₃. It is a colorless liquid with a density of 0.89 g/cm³ and a boiling point of approximately 131-135 °C [1]. Characterized by a reactive silicon-hydride (Si-H) bond and three hydrolyzable ethoxy groups, it serves as a critical intermediate in the production of organofunctional silanes, silicone rubbers, and specialty monomers . Its distinct physico-chemical and reactivity profile sets it apart from other hydridosilanes and tetraalkoxysilanes, positioning it as a controlled alternative where the speed of hydrolysis, safety of byproducts, or functional selectivity is paramount.

Triethoxysilane: Substitution Limitations


Generic substitution among alkoxysilanes in procurement or process design is precluded by quantifiable differences in physicochemical safety profiles and material properties. Replacing Triethoxysilane (TES) with Trimethoxysilane (TMS) introduces a significantly more hazardous volatile byproduct (methanol) and a hydrolysis rate that is over two orders of magnitude faster, drastically altering reaction kinetics and safety requirements [1]. Conversely, substitution with Tetraethoxysilane (TEOS) eliminates the reactive Si-H bond, fundamentally changing the material from a functionalizable precursor capable of reduction and hydrosilylation to a simple network former that yields purely inorganic silica, thereby eliminating the ability to generate hybrid organic-inorganic materials or perform selective reductions [2]. These contrasts underscore the non-interchangeable nature of TES within its chemical class.

Triethoxysilane: Quantitative Performance Evidence


Process Safety and Hydrolysis Control

Compared to its direct structural analog, Trimethoxysilane (TMS), Triethoxysilane (TES) provides a significantly safer handling and processing profile based on quantitative physical property data. TES exhibits a vapor pressure 9 times lower and a flash point 19°C higher, reducing its flammability and inhalation risk [1]. Critically, the hydrolysis half-life of TES is 60 minutes at 20-25°C, which is over 12,700 times slower than the 17-second half-life of TMS at 2°C [1]. This dramatically slower hydrolysis rate provides a far more controllable reaction window for sol-gel processing or surface functionalization. Furthermore, its hydrolysis releases ethanol rather than the more toxic methanol, a key differentiator for applications with strict toxicological or residual solvent requirements [1].

Process Safety Material Handling Hydrolysis Kinetics

Selective Terminal Alkene Hydrosilylation

Triethoxysilane (TES) demonstrates a unique selectivity profile in platinum-catalyzed hydrosilylation reactions that is not generalizable to other hydridosilanes. Using Karstedt's catalyst, TES enables the selective hydrosilylation of terminal alkenes in the presence of di- and tri-substituted, electron-rich internal olefins, which typically remain unreacted [1]. This anti-Markovnikov addition proceeds with high regioselectivity. The standard conditions also exhibit considerable functional group tolerance toward ethers, esters, ketones, alcohols, and carboxylic acids, providing a versatile, chemoselective method for installing the triethoxysilyl moiety. This contrasts with the behavior of simpler hydrosilanes like triethylsilane, which are more prone to reduction of these functional groups under similar conditions.

Synthetic Methodology Catalysis Functional Group Tolerance

Rapid Sol-Gel Gelation vs. TEOS

When compared to the ubiquitous silica precursor Tetraethoxysilane (TEOS), Triethoxysilane (TES) offers a significantly more rapid sol-gel condensation pathway. Under comparable acidic conditions, the gelation of TEOS can require several weeks to complete [1]. In contrast, the presence of the electron-withdrawing hydride group in TES accelerates the condensation kinetics, leading to gelation on a much faster timescale [2]. This differential reactivity is critical for applications requiring rapid solidification or coating processes. While both TES and TEOS can form siloxane networks, the Si-H bond in TES remains intact under acidic conditions, allowing for the formation of functional poly(hydridosilsesquioxane) gels rather than simple silica [2].

Sol-Gel Processing Materials Chemistry Reaction Kinetics

Triethoxysilane: Key Application Scenarios


Controlled Hydrolysis in Organofunctional Silane Synthesis

In the large-scale production of organofunctional silane coupling agents (e.g., vinyl-, epoxy-, or amino-silanes), Triethoxysilane is the preferred starting material over Trimethoxysilane. Its 12,700x slower hydrolysis half-life (60 min vs. 17 sec) allows for controlled aqueous workup and purification steps without premature gelation [1]. Critically, the ethanol byproduct is substantially less hazardous than the methanol generated from TMS, significantly reducing the toxicological risk profile of the manufacturing process and the residual solvent content in the final product [1].

Multifunctional Olefin and Alkyne Hydrosilylation

Triethoxysilane is the reagent of choice for the chemoselective hydrosilylation of terminal alkenes or alkynes in substrates containing other reducible or reactive functional groups [1]. Its documented tolerance for esters, ketones, carboxylic acids, and alcohols under platinum catalysis enables a one-step, protecting-group-free functionalization of complex intermediates in pharmaceutical and agrochemical synthesis. The resulting triethoxysilyl group is a robust synthetic handle, readily amenable to subsequent Tamao-Fleming oxidation or palladium-catalyzed cross-coupling reactions [1].

Rapid Poly(hydridosilsesquioxane) Gel and Coating Formation

For applications requiring the rapid formation of hybrid organic-inorganic materials, such as dielectric layers, specialty coatings, or monolithic xerogels, Triethoxysilane (TES) provides a distinct process advantage over Tetraethoxysilane (TEOS). The gelation of TES is orders of magnitude faster than TEOS, enabling quicker manufacturing cycles [1]. Under acidic sol-gel conditions, the Si-H bond is preserved, yielding a functional poly(hydridosilsesquioxane) network. This contrasts with TEOS-derived materials which are purely inorganic silica and lack the Si-H functionality for further post-synthetic modification [2].

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